4-Butyl-1,2,2,6,6-pentamethylpiperidine

CAS No.: 112500-84-2

Cat. No.: VC19145369

Molecular Formula: C14H29N

Molecular Weight: 211.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112500-84-2 |

|---|---|

| Molecular Formula | C14H29N |

| Molecular Weight | 211.39 g/mol |

| IUPAC Name | 4-butyl-1,2,2,6,6-pentamethylpiperidine |

| Standard InChI | InChI=1S/C14H29N/c1-7-8-9-12-10-13(2,3)15(6)14(4,5)11-12/h12H,7-11H2,1-6H3 |

| Standard InChI Key | KLFAIGMXZNYSJP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1CC(N(C(C1)(C)C)C)(C)C |

Introduction

Structural and Molecular Characteristics

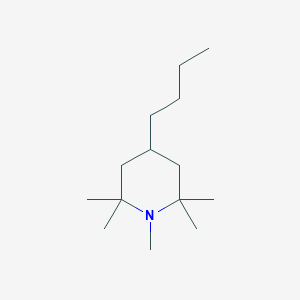

The molecular structure of 4-butyl-1,2,2,6,6-pentamethylpiperidine consists of a six-membered piperidine ring with methyl groups at positions 1, 2, 2, 6, and 6, and a butyl group at position 4. This arrangement creates significant steric hindrance around the nitrogen atom, which impacts its nucleophilicity and interaction with electrophiles. The molecular formula is C<sub>14</sub>H<sub>29</sub>N, with a calculated molecular weight of 211.39 g/mol.

Table 1: Comparative Structural Data of Piperidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Butyl-1,2,2,6,6-pentamethylpiperidine | C<sub>14</sub>H<sub>29</sub>N | 211.39 | Butyl, five methyl groups |

| 4-Amino-1,2,2,6,6-pentamethylpiperidine | C<sub>10</sub>H<sub>24</sub>N<sub>2</sub> | 172.32 | Amino, five methyl groups |

| 4-Benzyl-1,2,2,6,6-pentamethylpiperidine | C<sub>17</sub>H<sub>27</sub>N | 245.40 | Benzyl, five methyl groups |

The butyl group enhances lipophilicity compared to smaller substituents, as evidenced by the higher LogP value of analogous compounds . X-ray crystallography of related piperidines reveals that methyl groups induce chair conformations, while bulky substituents like butyl distort the ring, affecting reactivity.

Synthesis and Manufacturing

Synthesis of 4-butyl-1,2,2,6,6-pentamethylpiperidine typically involves alkylation of piperidine precursors. One common method utilizes Menschutkin reactions, where 1,2,2,6,6-pentamethylpiperidine reacts with butyl halides under reflux in polar solvents like ethanol or methanol. Catalysts such as scandium triflate (Sc(OTf)<sub>3</sub>) have been employed to enhance reaction efficiency, achieving yields exceeding 70% under optimized conditions .

Key synthetic considerations:

-

Temperature control: Reactions are conducted at 40–80°C to prevent side reactions like elimination.

-

Solvent selection: Methanol is preferred for its ability to solubilize both polar and nonpolar intermediates.

-

Steric effects: The pentamethylpiperidine precursor’s bulkiness necessitates prolonged reaction times (12–24 hours) for complete butylation .

An alternative route involves reductive amination of ketone derivatives, though this method is less common due to lower selectivity . Recent advances in cooperative catalysis, such as the use of Sc(OTf)<sub>3</sub> and Brønsted bases, have enabled milder conditions (40°C, 3 hours) for functionalizing related piperidines .

Chemical and Physical Properties

4-Butyl-1,2,2,6,6-pentamethylpiperidine is a liquid at room temperature, with a boiling point estimated at 250–270°C based on analogs like 4-benzyl-1,2,2,6,6-pentamethylpiperidine . Its density is approximately 0.89 g/cm<sup>3</sup>, similar to other alkylated amines. The compound exhibits limited water solubility but is miscible with organic solvents such as dichloromethane and toluene .

Table 2: Physicochemical Properties

The pK<sub>a</sub> of the nitrogen center is approximately 10.5, making it a weaker base than primary amines but stronger than aromatic amines . This property enables its use in deprotonation reactions without triggering undesired side processes.

Reactivity and Mechanistic Insights

The compound’s reactivity is dominated by its tertiary amine functionality. The nitrogen lone pair participates in nucleophilic attacks, facilitating reactions with electrophiles such as alkyl halides and carbonyl compounds. In hydrocarboxylation reactions, the bulky substituents stabilize transition states via steric shielding, improving selectivity for mono-adducts .

Mechanism in catalysis:

-

Deprotonation: The nitrogen abstracts a proton from substrates, forming an amidate intermediate .

-

Electrophilic attack: The amidate reacts with α,β-unsaturated esters or ketones in aza-Michael additions .

-

Steric stabilization: Bulky groups prevent over-alkylation, ensuring high yields of desired products .

For example, in the synthesis of drug conjugates, 1,2,2,6,6-pentamethylpiperidine derivatives act as bases to deprotonate amides, enabling subsequent tagging with functional handles like alkynes .

Industrial and Research Applications

Polymer Stabilization

4-Butyl-1,2,2,6,6-pentamethylpiperidine derivatives are effective light and heat stabilizers for polymers. They scavenge free radicals generated during UV exposure, extending material lifespan . Patents disclose formulations where piperidine derivatives reduce polypropylene degradation by 40% under accelerated aging tests .

Catalysis

The compound’s weak basicity and steric bulk make it ideal for cooperative catalysis. In one application, it facilitates the aza-Michael reaction between enzalutamide and propargyl acrylate, achieving 88% yield under mild conditions .

Recent Advances and Future Directions

Recent studies highlight the compound’s role in click chemistry, where it enables the synthesis of antibody-drug conjugates . Functionalization with diazirine moieties permits photoaffinity labeling, a technique critical in proteomics . Future research may explore:

-

Asymmetric catalysis: Leveraging chirality induced by the butyl group.

-

Supramolecular chemistry: Utilizing steric bulk to direct molecular self-assembly.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume